L-cysteineamide hydrochloride

Descripción general

Descripción

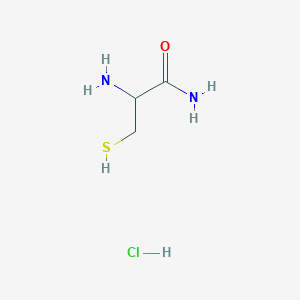

L-cysteineamide hydrochloride: is a derivative of the amino acid L-cysteine. It is characterized by the presence of an amide group (-CONH2) and a hydrochloride salt form. The compound has a molecular formula of C3H9ClN2OS and a molecular weight of 156.634 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-cysteineamide hydrochloride can be synthesized through the amidation of L-cysteine. The process involves the reaction of L-cysteine with ammonia or an amine in the presence of a coupling agent such as carbodiimide. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing L-cysteine, which is then converted to L-cysteineamide through chemical or enzymatic reactions. The final product is purified and crystallized to obtain the hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions: L-cysteineamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) in L-cysteineamide can be oxidized to form disulfides or sulfonic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Thioethers, disulfides.

Aplicaciones Científicas De Investigación

Biochemical Properties

L-Cysteineamide hydrochloride exhibits unique biochemical characteristics that make it suitable for various applications:

- Antioxidant Activity : It plays a crucial role in the synthesis of glutathione, a major antioxidant in the body, which helps protect cells from oxidative stress.

- Tyrosinase Inhibition : Research indicates that L-cysteineamide effectively inhibits tyrosinase activity, which is pivotal in melanin synthesis. This property is beneficial in cosmetic formulations aimed at skin lightening and pigmentation control .

2.1. Neuroprotective Effects

Studies have shown that compounds related to L-cysteineamide, such as N-acetyl-L-cysteine amide (NACA), provide neuroprotective benefits. NACA has been demonstrated to mitigate oxidative stress in retinal pigment epithelial cells and may have potential in treating neurodegenerative diseases .

2.2. Treatment of Skin Disorders

L-Cysteineamide's ability to inhibit tyrosinase makes it a candidate for treating hyperpigmentation disorders. Its incorporation into topical formulations can help manage conditions such as melasma and age spots by reducing melanin production .

3.1. Skin Lightening Agents

Due to its tyrosinase inhibitory properties, L-cysteineamide is increasingly used in cosmetic products aimed at skin whitening. The compound can effectively reduce the formation of eumelanin, making it a valuable ingredient in formulations designed to lighten skin tone .

3.2. Hair Care Products

L-Cysteineamide is also utilized in hair care products to strengthen hair fibers and reduce hair loss. Its antioxidant properties contribute to healthier hair by protecting against environmental damage .

4.1. Food Industry

In the food sector, L-cysteineamide is utilized as a flavor enhancer and a chelating agent. Its ability to bind metals can improve food preservation and stability .

4.2. Drug Formulations

L-Cysteineamide is incorporated into various pharmaceutical formulations aimed at enhancing drug solubility and bioavailability. Its chemical properties facilitate the development of effective drug delivery systems .

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the efficacy of L-cysteineamide:

Mecanismo De Acción

Comparación Con Compuestos Similares

L-cysteineamide hydrochloride can be compared with other similar compounds, such as:

L-cysteine: The parent amino acid, which has a free thiol group and is involved in protein synthesis and cellular redox reactions.

N-acetyl L-cysteine: A derivative of L-cysteine with an acetyl group, known for its mucolytic and antioxidant properties.

Glutathione: A tripeptide containing L-cysteine, which plays a crucial role in cellular detoxification and antioxidant defense.

Uniqueness: this compound is unique due to its amide group, which imparts distinct chemical properties and biological activities compared to other L-cysteine derivatives. Its ability to inhibit tyrosinase and modulate melanin synthesis makes it particularly valuable in dermatological research and applications .

Actividad Biológica

L-Cysteineamide hydrochloride is a derivative of the amino acid cysteine, known for its diverse biological activities, particularly in the context of skin health and oxidative stress. This article explores the compound's mechanisms of action, efficacy in various biological systems, and potential therapeutic applications, supported by case studies and research findings.

This compound exhibits several biological activities primarily through its role as a thiol compound. It functions as an antioxidant and a precursor for the synthesis of glutathione, a critical molecule in cellular defense against oxidative stress. The compound's unique structure allows it to interact with various biological pathways, particularly those involved in melanin synthesis.

Inhibition of Tyrosinase Activity

One of the most notable activities of L-cysteineamide is its ability to inhibit tyrosinase, an enzyme crucial for melanin production. Tseng et al. conducted a study comparing the effects of various amino acid derivatives on tyrosinase-mediated dopachrome formation. They found that L-cysteineamide significantly reduced melanin content in human melanoma cells (MNT-1) without cytotoxic effects, demonstrating its potential as a skin-lightening agent .

Table 1: Comparative Inhibition of Tyrosinase Activity by Amino Acid Derivatives

| Compound | Concentration (mM) | Inhibition (%) |

|---|---|---|

| L-Cysteine | 0.3 | 100 |

| L-Cysteineamide | Optimal concentration not specified | Significant reduction |

| Kojic Acid | Not specified | Positive control |

| β-Arbutin | Not specified | Positive control |

This inhibition mechanism is further supported by experiments showing that L-cysteineamide diverts dopaquinone (a product of tyrosinase activity) towards the formation of DOPA-cysteine conjugates rather than dopachrome, effectively altering melanin biosynthesis pathways .

Antioxidant Properties

L-Cysteineamide also possesses strong antioxidant properties, which contribute to its protective effects against oxidative stress. By replenishing intracellular glutathione levels, it helps mitigate damage caused by reactive oxygen species (ROS). This property has been explored in various studies focusing on neuroprotection and cellular health.

Safety Profile

Research indicates that while L-cysteine hydrochloride (a related compound) can be an irritant to skin and eyes, it is generally considered safe when used appropriately . The safety profile of this compound remains less documented; however, its use in cosmetic formulations suggests a favorable safety margin.

Propiedades

IUPAC Name |

2-amino-3-sulfanylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGAPYODKVUSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333695 | |

| Record name | L-cysteineamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-85-6 | |

| Record name | Propanamide, 2-amino-3-mercapto-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121351 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-cysteineamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-sulfanylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.